molecular formula C15H18N2O2 B7585983 4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine

4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine

Cat. No. B7585983
M. Wt: 258.32 g/mol
InChI Key: VRLBSSWPQBUJJI-UHFFFAOYSA-N
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Description

4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It belongs to the family of benzoxazines, which are known to modulate the activity of nicotinic acetylcholine receptors (nAChRs) in the brain.

Scientific Research Applications

4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has been shown to improve cognitive function, memory, and attention in animal models and human subjects. 4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential.

Mechanism of Action

4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine modulates the activity of nAChRs in the brain, which are involved in various physiological processes, including learning, memory, attention, and mood regulation. By enhancing the activity of these receptors, 4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine can improve cognitive function and reduce inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine has been shown to improve cognitive function, memory, and attention in animal models and human subjects. It has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential. However, the exact biochemical and physiological effects of 4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine are still being studied.

Advantages and Limitations for Lab Experiments

4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine has several advantages for lab experiments, including its high potency, selectivity, and stability. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine, including:
1. Further studies on the mechanism of action of 4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine and its effects on nAChRs.
2. Clinical trials to investigate the therapeutic potential of 4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine in neurological and psychiatric disorders.
3. Studies on the pharmacokinetics and pharmacodynamics of 4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine in humans.
4. Development of new analogs of 4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine with improved pharmacological properties.
5. Investigation of the potential side effects and toxicity of 4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine.
6. Studies on the interaction of 4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine with other drugs and medications.
Conclusion:
In conclusion, 4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It modulates the activity of nAChRs in the brain, which are involved in various physiological processes, including learning, memory, attention, and mood regulation. 4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine has been shown to improve cognitive function, memory, and attention in animal models and human subjects. However, further research is needed to fully understand the mechanism of action and therapeutic potential of 4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine, as well as its potential side effects and toxicity.

Synthesis Methods

4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine can be synthesized through a multi-step process involving the reaction of 2-amino-4,5-dimethyl-1,3-oxazole with 3-methyl-4-hydroxybenzaldehyde, followed by cyclization and reduction steps. The final product is obtained in the form of a white crystalline powder with a melting point of 185-187°C.

properties

IUPAC Name

4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10-9-18-14-7-5-4-6-13(14)17(10)8-15-16-11(2)12(3)19-15/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLBSSWPQBUJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2N1CC3=NC(=C(O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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